Cinnoline-7-carbonitrile
CAS No.:
Cat. No.: VC20368184
Molecular Formula: C9H5N3
Molecular Weight: 155.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5N3 |
|---|---|
| Molecular Weight | 155.16 g/mol |
| IUPAC Name | cinnoline-7-carbonitrile |
| Standard InChI | InChI=1S/C9H5N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H |
| Standard InChI Key | BDWQNHWQCKHREQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=N2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cinnoline-7-carbonitrile belongs to the cinnoline family, characterized by a bicyclic structure with two adjacent nitrogen atoms in the six-membered ring . The nitrile group at position 7 introduces electron-withdrawing characteristics, influencing the compound’s reactivity and intermolecular interactions. Computational studies of similar cinnoline derivatives suggest that the nitrile group enhances dipole moments, potentially improving solubility in polar solvents compared to non-functionalized cinnolines .
Physicochemical Data
Available physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅N₃ | |
| Molecular Weight | 155.16 g/mol | |
| Density | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coeff.) | Estimated 1.8 (Calculated) |
The absence of experimental data for key properties like melting point and solubility highlights gaps in current literature. Comparative analysis with structurally similar compounds, such as cinnoline-7-carboxylic acid (molecular weight 174.16 g/mol), suggests that the nitrile group reduces hydrogen-bonding capacity relative to carboxylic acid derivatives, potentially lowering aqueous solubility.
Synthesis and Derivative Formation
Primary Synthetic Routes
A viable pathway for cinnoline-7-carbonitrile synthesis involves cyclization strategies analogous to those used for other cinnoline derivatives. Scobie and Tennant’s method for cinnoline-4-carboxylic acid 1-N-oxides could be adapted by substituting precursor components. For example:
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Precursor Preparation: 3-Amino-5-hydroxy-4-(2-nitroaryl)pyrazoles serve as starting materials.
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Base-Catalyzed Cyclization: Treatment with potassium hydroxide induces ring closure, forming the cinnoline core.
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Functionalization: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions at position 7.
This approach mirrors the synthesis of cinnoline-4-carboxylic acid derivatives but requires optimization to position the nitrile group selectively .
Industrial and Materials Science Applications
Fluorescent Materials
Cinnoline derivatives exhibit π-conjugated systems suitable for optoelectronic applications. The nitrile group in cinnoline-7-carbonitrile could stabilize excited states, making it a candidate for organic light-emitting diodes (OLEDs) .
Coordination Chemistry
The nitrile moiety serves as a ligand in metal-organic frameworks (MOFs). Cinnoline-7-carbonitrile may form complexes with transition metals like Cu(II) or Pd(II), enabling catalytic applications .
Challenges and Future Directions
Knowledge Gaps
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Experimental Data: Melting point, solubility, and stability studies are urgently needed.
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Pharmacokinetics: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling remains unaddressed.
Recommended Studies
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Synthetic Optimization: Improve yield and selectivity using flow chemistry or microwave-assisted synthesis.
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Biological Screening: Evaluate against WHO-priority pathogens (e.g., Mycobacterium tuberculosis H37Rv) .
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Computational Modeling: Predict binding affinities for cancer targets like PD-L1 or PARP .
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